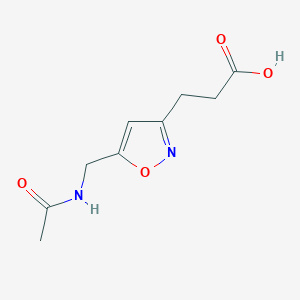
5-Acetamidomethylisoxazole-3-propionic acid
Cat. No. B8293872
M. Wt: 212.20 g/mol
InChI Key: JCGHHPPBJJNMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05273989
Procedure details


7 g (0.04313 mol) of the product from Example 12 are suspended in a solution of 70 ml of acetic anhydride in 140 ml of pyridine with intensive stirring, the starting material slowly going into solution. After completion of the reaction (TLC checking), the mixture is concentrated in vacuo and the product is crystallized from acetone. Yield: 5.5 g; melting point: 134° C.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:4]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[C:13]([NH:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:4]=1)(=[O:15])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=CC(=NO1)CCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction (TLC checking)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is crystallized from acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)NCC1=CC(=NO1)CCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
